5-Fluoro-2-methoxypyridine-4-boronic acid
Overview
Description
5-Fluoro-2-methoxypyridine-4-boronic acid is an organoboron compound with the molecular formula C6H7BFNO3. It is a derivative of pyridine, substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including the suzuki-miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is used in organic synthesis to form carbon-carbon bonds.
Pharmacokinetics
The compound’s molecular weight (17094 g/mol) and its solid physical form suggest that it may have certain pharmacokinetic properties that affect its bioavailability .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in the function of these targets, potentially altering cellular processes and functions .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-methoxypyridine-4-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with enzymes, proteins, and other biomolecules. It interacts with enzymes such as kinases and phosphatases, influencing their activity by acting as an inhibitor or activator. The compound’s boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the function of biomolecules it interacts with .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. The compound’s boronic acid group allows it to form reversible covalent bonds with serine and threonine residues in proteins, leading to changes in protein activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to air and moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects such as cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing their activity and altering metabolic flux. The compound can also affect the levels of metabolites in cells, leading to changes in cellular metabolism. Its interactions with cofactors such as NADH and FADH2 further modulate its effects on metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and stability. It tends to accumulate in specific tissues, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be found in the cytoplasm, where it modulates enzyme activity and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxypyridine-4-boronic acid typically involves the lithiation of 5-fluoro-2-methoxypyridine followed by borylation. The lithiation step is usually carried out using a strong base such as n-butyllithium in an inert atmosphere. The borylation step involves the reaction of the lithiated intermediate with a boron source such as triisopropyl borate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxypyridine-4-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds . This reaction is highly valued for its mild conditions and functional group tolerance.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
5-Fluoro-2-methoxypyridine-4-boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is a key reagent in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. In medicinal chemistry, it is used to create compounds with potential therapeutic effects. In materials science, it is employed in the development of organic electronic materials .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxypyridine-3-boronic acid
- 5-Fluoro-2-methoxypyridine-4-boronic acid pinacol ester
- This compound MIDA ester
Uniqueness
Compared to its analogs, this compound offers unique reactivity and stability, making it particularly useful in Suzuki-Miyaura cross-coupling reactions. Its specific substitution pattern allows for selective functionalization, which is advantageous in the synthesis of complex molecules .
Properties
IUPAC Name |
(5-fluoro-2-methoxypyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPMZARHJYGFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660538 | |
Record name | (5-Fluoro-2-methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043869-98-2 | |
Record name | (5-Fluoro-2-methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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